N-(3-chloro-2-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-14-17(23)4-3-5-18(14)25-21(28)13-30-22-20-12-19(26-27(20)11-10-24-22)15-6-8-16(29-2)9-7-15/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJZNCIUGHNGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound features a unique molecular structure that includes a pyrazolo[1,5-a]pyrazin ring , a sulfanyl group , and an acetamide moiety , which may contribute to its diverse pharmacological properties.
Molecular Characteristics
- Molecular Formula : C19H19ClN4O2S
- Molecular Weight : Approximately 422.93 g/mol
- Structural Features :
- Chlorophenyl and methoxyphenyl substituents
- Presence of a sulfanyl group
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of protein kinases . This suggests potential applications in cancer therapy and other diseases characterized by dysregulated kinase activity.
The compound's mechanism of action involves binding interactions with specific protein kinases, leading to their inhibition. Molecular docking studies suggest that it can effectively bind to kinase domains, indicating its potential as a selective inhibitor. Further pharmacological investigations are necessary to evaluate its specificity and potency against different targets.
Comparative Analysis with Other Kinase Inhibitors
Table 1 compares this compound with established kinase inhibitors:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imatinib | Pyridine-pyrimidine derivative | Protein kinase inhibitor |
| Sorafenib | Multi-kinase inhibitor | Anticancer activity |
| Pazopanib | Aniline derivative | Angiogenesis inhibitor |
| This compound | Pyrazolo[1,5-a]pyrazin ring and sulfanyl group | Potential selective kinase inhibitor |
Case Studies and Research Findings
Research has demonstrated the efficacy of similar pyrazolo compounds in various biological contexts:
- Cancer Cell Line Studies : Compounds featuring the pyrazolo structure have shown promising results in inhibiting the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) through mechanisms involving apoptosis and cell cycle arrest.
- Enzymatic Inhibition : The compound has been identified as a potent inhibitor of urease, which is relevant in the context of treating infections caused by urease-producing bacteria.
- Docking Studies : Computational studies have indicated favorable binding affinities to target proteins, suggesting that further optimization could enhance its therapeutic profile.
Comparison with Similar Compounds
Target Compound Structure :
- Core : Pyrazolo[1,5-a]pyrazine heterocyclic ring.
- Substituents :
- Position 2 : 4-Methoxyphenyl group.
- Position 4 : Sulfanyl-linked acetamide moiety.
- Acetamide side chain : N-linked to 3-chloro-2-methylphenyl.
The sulfanyl bridge and aryl substituents likely modulate pharmacokinetic properties, such as solubility and membrane permeability, while the chloro and methoxy groups may enhance target binding through electronic effects .
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of the target compound with its closest analogs (Table 1):
Table 1. Structural and Functional Comparison of Pyrazolo-Pyrazine/Pyrimidine Derivatives
Impact of Structural Variations
- Core Heterocycle :
- Pyrazine has two nitrogen atoms in the six-membered ring, increasing electron deficiency compared to pyrimidine. This may enhance interactions with electron-rich biological targets (e.g., ATP-binding pockets in kinases) .
- 4-Chlorophenyl (): Chlorine’s electronegativity may strengthen hydrophobic interactions but reduce solubility .
- Acetamide Side Chain :
Research Findings and Implications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
